3-(2-chloroacetyl)-1-(2-methoxyethyl)urea

Description

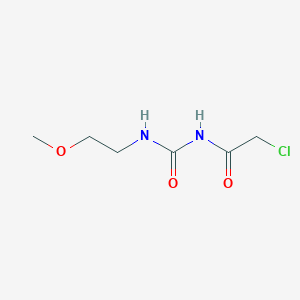

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-methoxyethylcarbamoyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClN2O3/c1-12-3-2-8-6(11)9-5(10)4-7/h2-4H2,1H3,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKDCEPMECUOEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for 3 2 Chloroacetyl 1 2 Methoxyethyl Urea

Retrosynthetic Analysis for the Elucidation of Precursors for 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes and key bond disconnections.

Strategic Disconnections of the Urea (B33335) Linkage

The central feature of 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea is the urea moiety. A primary retrosynthetic disconnection involves breaking the C-N bonds of the urea linkage. This leads to two main precursor fragments: an isocyanate and an amine. This approach is a common and effective strategy for the synthesis of unsymmetrical ureas. wikipedia.org The disconnection of the urea bond suggests 2-methoxyethylamine (B85606) and a chloroacetyl isocyanate as the immediate precursors.

Another strategy involves the reaction of two amines with a phosgene (B1210022) equivalent. wikipedia.org This would involve 2-methoxyethylamine and chloroacetamide as precursors, which would react with a carbonyl source like phosgene or a safer alternative. However, the isocyanate-amine coupling is often preferred due to the high toxicity of phosgene. wikipedia.org

| Disconnection Strategy | Precursor 1 | Precursor 2 |

| Isocyanate-Amine Coupling | 2-Methoxyethylamine | Chloroacetyl isocyanate |

| Phosgene-Based Synthesis | 2-Methoxyethylamine | Chloroacetamide |

Considerations for the Chloroacetyl Moiety Introduction

The chloroacetyl group is a reactive functional group that can be introduced at various stages of the synthesis. One approach is to start with a precursor that already contains this moiety, such as chloroacetyl isocyanate. This is a direct and efficient method if the isocyanate is readily available or can be synthesized in situ.

Alternatively, the chloroacetyl group can be introduced by acylating a pre-formed urea derivative. For instance, 1-(2-methoxyethyl)urea could be synthesized first, followed by acylation with chloroacetyl chloride. chemicalbook.comresearchgate.netnih.gov Chloroacetyl chloride is a versatile and reactive reagent widely used for introducing the chloroacetyl group onto amines and other nucleophiles. chemicalbook.comresearchgate.netsrdrugs.inwikipedia.org This method offers flexibility but requires careful control of reaction conditions to avoid side reactions.

| Introduction Method | Reagent | Precursor |

| Direct Incorporation | Chloroacetyl isocyanate | 2-Methoxyethylamine |

| Post-Urea Formation Acylation | Chloroacetyl chloride | 1-(2-methoxyethyl)urea |

Formation of the Urea Moiety in the Synthesis of N-Substituted Ureas

The formation of the urea functional group is a cornerstone of this synthesis. Several methods exist for creating urea linkages, with isocyanate-mediated reactions being among the most common and versatile.

Isocyanate-Mediated Coupling Reactions

The reaction between an isocyanate and an amine is a highly efficient method for the synthesis of unsymmetrical ureas. wikipedia.orglnu.edu.cn This reaction is typically fast, clean, and proceeds in high yield. The isocyanate, being an electrophilic species, readily reacts with the nucleophilic amine. rsc.org The versatility of this method allows for the synthesis of a wide array of substituted ureas by simply varying the amine and isocyanate starting materials. rsc.org

In the context of 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea, the reaction would involve the coupling of chloroacetyl isocyanate with 2-methoxyethylamine.

Isocyanates can be hazardous to handle and store. Therefore, their in situ generation is often a preferred synthetic strategy. rsc.org Several classic name reactions in organic chemistry provide reliable methods for the in situ formation of isocyanates from more stable precursors. These rearrangements are invaluable tools in the synthesis of ureas and other nitrogen-containing compounds.

Curtius Rearrangement: The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate and nitrogen gas. nih.govorganic-chemistry.orgresearchgate.netmasterorganicchemistry.com The acyl azide precursor is typically prepared from a carboxylic acid derivative, such as an acid chloride or an ester. organic-chemistry.org The resulting isocyanate can then be trapped by an amine present in the reaction mixture to form the desired urea. nih.govresearchgate.net This method is known for its mild reaction conditions and broad substrate scope. researchgate.net

| Rearrangement | Starting Material | Intermediate | Product |

| Curtius | Acyl azide | Isocyanate | Urea (in presence of amine) |

| Hofmann | Primary amide | Isocyanate | Urea (in presence of amine) |

| Lossen | Hydroxamic acid | Isocyanate | Urea (in presence of amine) |

Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. wikipedia.orgresearchgate.net The reaction is typically carried out using a halogen (such as bromine) and a strong base (like sodium hydroxide). wikipedia.org The in situ generated isocyanate can be intercepted by an amine to yield a urea derivative. nih.govorganic-chemistry.org

Lossen Rearrangement: The Lossen rearrangement is the conversion of a hydroxamic acid or its derivative into an isocyanate. researchgate.netwikipedia.orgquora.comnumberanalytics.com This reaction can be initiated by heat or base. wikipedia.org The generated isocyanate can then react with an amine to form a urea. researchgate.netquora.com Recent advancements have led to milder and more efficient methods for the Lossen rearrangement, avoiding the need for hazardous reagents. researchgate.netnih.gov

These rearrangement reactions provide powerful and flexible strategies for the synthesis of 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea by enabling the controlled, in situ generation of the key isocyanate intermediate.

Introduction and Functionalization of the Chloroacetyl Group

Once the 1-(2-methoxyethyl)urea backbone is formed, the final step is the introduction of the chloroacetyl moiety. This is typically an acylation reaction where chemoselectivity is a key consideration.

The most direct and common method for introducing the chloroacetyl group is through N-acylation using chloroacetyl chloride. chemicalbook.com This reagent is a versatile and reactive two-carbon building block used extensively in organic synthesis. niscpr.res.inresearchgate.net The reaction involves the nucleophilic attack of a nitrogen atom from 1-(2-methoxyethyl)urea on the electrophilic carbonyl carbon of chloroacetyl chloride.

The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and reaction conditions can be crucial for achieving high yields and minimizing side reactions.

General Reaction: CH₃OCH₂CH₂NHC(O)NH₂ + ClC(O)CH₂Cl --(Base)--> CH₃OCH₂CH₂NHC(O)NHC(O)CH₂Cl + Base·HCl

Amide linkers are frequently synthesized by acylating amines with chloroacetyl chloride, followed by further nucleophilic substitution. chemicalbook.com

While chloroacetyl chloride is highly effective, its handling requires care. Alternative methods for constructing the chloroacetyl group on the urea nitrogen exist:

Chloroacetic Acid with Coupling Agents: Chloroacetic acid can be activated using standard peptide coupling reagents (e.g., DCC, EDC) to form a reactive intermediate that then acylates the urea. This approach avoids the use of an acid chloride.

Two-Step Sequence: A two-step process can be employed, starting with the acylation of the urea with glycolic acid. The resulting hydroxyacetyl urea can then be converted to the desired chloroacetyl derivative through a chlorination reaction, for example, using thionyl chloride. The reaction of glycolic acid with thionyl chloride itself is complex but can yield chloroacetyl chloride in the presence of specific catalysts. google.com

A critical aspect of the chloroacetylation of 1-(2-methoxyethyl)urea is chemoselectivity. The starting urea has two nitrogen atoms, N1 (substituted with the 2-methoxyethyl group) and N3 (unsubstituted), both of which are potential sites for acylation.

N-Acylation vs. O-Acylation: Ureas can exist in equilibrium with their tautomeric isourea form, which presents a possibility for O-acylation. However, N-acylation is generally favored thermodynamically. Controlling reaction conditions, such as using non-polar solvents and appropriate bases, can suppress O-acylation.

Regioselectivity (N1 vs. N3): The primary challenge is directing the acylation to the desired nitrogen atom.

Steric Hindrance: The N1 nitrogen is attached to the somewhat bulky 2-methoxyethyl group, making the N3 nitrogen more sterically accessible to the incoming electrophile (chloroacetyl chloride). Therefore, acylation is highly likely to occur preferentially at the terminal, less hindered N3 nitrogen.

Electronic Effects: The electron-donating nature of the alkyl group on N1 slightly increases its nucleophilicity compared to the N3 nitrogen. However, in acylation reactions of unsymmetrical ureas, steric factors often dominate, directing the acyl group to the less substituted nitrogen.

By carefully selecting the reaction conditions, such as temperature and the nature of the base, the acylation can be directed with high selectivity to the terminal N3 position to furnish the desired 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea.

Incorporation of the 2-Methoxyethyl Moiety

A critical step in the synthesis of the target compound is the introduction of the 2-methoxyethyl group. This can be achieved either by forming the ether linkage on a pre-existing ethanolamine (B43304) derivative or, more commonly, by utilizing a precursor that already contains this moiety.

Alkylation Strategies for Ether Linkage Formation

The formation of the ether bond in the 2-methoxyethyl group is classically achieved through nucleophilic substitution, most notably the Williamson ether synthesis. masterorganicchemistry.combyjus.com This SN2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide or another substrate with a good leaving group (e.g., a tosylate or mesylate). masterorganicchemistry.com

In a hypothetical synthesis of the 2-methoxyethyl moiety itself, sodium methoxide (B1231860) could be reacted with 2-chloroethanol. However, for building the precursor to the target urea, it is more synthetically efficient to start with a molecule that already contains the ether linkage. The Williamson synthesis is most effective with methyl or primary alkyl halides, as secondary and tertiary halides tend to undergo elimination reactions in the presence of a strong base like an alkoxide. masterorganicchemistry.comlibretexts.org

Amine Precursors Bearing the Methoxyethyl Group

The most direct and widely used strategy for introducing the 2-methoxyethyl group is to employ 2-methoxyethylamine as a key starting material. sigmaaldrich.commerckmillipore.com This primary amine serves as the nucleophile for the construction of the urea backbone. Several methods exist for the preparation of 2-methoxyethylamine, including the direct catalytic amination of ethylene (B1197577) glycol monomethyl ether in the presence of hydrogen and a catalyst. google.com Another route involves using ethanolamine as a starting material, which undergoes methylation on the hydroxyl group after protection of the amine. google.com

Once 2-methoxyethylamine is obtained, it can be converted into the corresponding urea, N-(2-methoxyethyl)urea. This is a crucial intermediate. A common method for this transformation is the reaction of the amine with an isocyanate. Alternatively, reaction with phosgene or its equivalents can be used, though these reagents are highly toxic. researchgate.netnih.gov A safer and more common laboratory-scale approach involves reacting the amine with potassium cyanate (B1221674) in an aqueous medium, often under acidic conditions or with microwave assistance, to form the monosubstituted urea. sci-hub.seresearchgate.netchemistryviews.org

The final step to produce 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea is the N-acylation of the N-(2-methoxyethyl)urea intermediate. This is typically achieved by reacting the urea with chloroacetyl chloride in the presence of a suitable base to neutralize the HCl byproduct. nih.govniscpr.res.innih.gov Chloroacetyl chloride is a highly reactive acylating agent due to the electron-withdrawing effect of the chlorine atom, which facilitates the nucleophilic attack by the urea nitrogen. semanticscholar.org Alternatively, chloroacetyl isocyanate can be used to react directly with an amine to form the chloroacetyl-urea structure in a single step. orgsyn.org

Exploration of Enabling Technologies in the Synthesis of 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea

Modern synthetic chemistry increasingly relies on enabling technologies to overcome the limitations of conventional methods, such as long reaction times, low yields, and safety concerns. Microwave irradiation, flow chemistry, and ultrasound are powerful tools that can be applied to various steps in the synthesis of 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea, particularly in the formation of the urea and N-acylation steps.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating to rapidly and uniformly increase the temperature of a reaction mixture. beilstein-journals.org This technique can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. beilstein-journals.orgnih.gov

For the synthesis of urea derivatives, microwave irradiation has proven highly effective. The reaction of amines with potassium cyanate, a key step in forming the N-(2-methoxyethyl)urea intermediate, can be completed in minutes with excellent yields. sci-hub.sechemistryviews.org A study by Lan and Auclair demonstrated the synthesis of various monosubstituted ureas using microwave irradiation at 120 °C in water, achieving good to excellent yields within 15 minutes. chemistryviews.org This method is compatible with a wide range of functional groups. chemistryviews.org Similarly, the conversion of azides into ureas via an in-situ Staudinger–aza-Wittig reaction sequence is significantly accelerated under microwave conditions. beilstein-journals.org

| Reactants | Method | Temperature (°C) | Time | Yield (%) | Reference |

| Benzylamine + KOCN | Microwave | 120 | 7 min | 90 | sci-hub.se |

| Benzylamine + KOCN | Conventional | 60 | 6-24 h | Lower | sci-hub.se |

| Various Amines + KOCN | Microwave | 120 | 15 min | Good to Excellent | chemistryviews.org |

| Benzyl bromide → Benzyl azide → Benzyl urea | Microwave | 95 °C then 70 °C | 3 h then 3 h | Quantitative | beilstein-journals.org |

Flow Chemistry Applications for Enhanced Process Control

Flow chemistry, where reactions are performed in a continuous stream through a reactor, offers superior control over reaction parameters such as temperature, pressure, and mixing. researchgate.net This leads to enhanced process safety, reproducibility, and scalability. For reactions involving hazardous intermediates like isocyanates, which are often used in urea synthesis, microreactors provide significant safety advantages due to the small reaction volumes. researchgate.netvapourtec.com

A continuous flow process for synthesizing non-symmetrical ureas based on a Staudinger/aza-Wittig reaction sequence has been developed. researchgate.netvapourtec.com In this setup, an azide and a phosphine (B1218219) are pumped into a reactor coil where they form an iminophosphorane. This intermediate is then mixed with a stream of carbon dioxide to generate an isocyanate, which subsequently reacts with an amine introduced further downstream to yield the final urea product. researchgate.net This method allows for precise stoichiometric control and minimizes the handling of hazardous materials. researchgate.netvapourtec.com

| Reaction Type | Technology | Key Advantages | Process Parameters | Reference |

| Urea Synthesis via Isocyanate | Continuous Flow | Enhanced safety, scalability, precise control, direct use of CO2 | 2 mL coil reactor, 25-80 °C, 3 bars pressure | researchgate.net |

| General Multi-step Synthesis | Continuous Flow | Reduced reaction time, improved yield, process intensification | Varies by reaction; integrated purification possible | vapourtec.com |

Ultrasound-Mediated Synthesis

The application of ultrasound energy (sonochemistry) can significantly enhance chemical reactivity. The process, known as acoustic cavitation, generates transient microscopic bubbles in the liquid medium. Their collapse creates localized hot spots of extreme temperature and pressure, leading to a dramatic increase in reaction rates and yields. mdpi.comksu.edu.sa

| Reaction Type | Condition | Time | Yield (%) | Reference |

| Synthesis of Imidazolium ILs (Quaternization) | Conventional Heating | 18 h | 79 (avg.) | mdpi.com |

| Synthesis of Imidazolium ILs (Quaternization) | Ultrasound | 5 h | 87 (avg.) | mdpi.com |

| Synthesis of Urea/Thiourea Derivatives | Ultrasound | 30-45 min | 85-95 | researchgate.net |

| General Heterocycle Synthesis | Ultrasound | Varies (often < 1 h) | High to Excellent | ksu.edu.sa |

Catalyst-Free and Solvent-Free Reaction Conditions

The pursuit of green chemistry principles has driven the development of synthetic methods that operate under catalyst-free and solvent-free conditions. These approaches not only reduce the environmental impact by minimizing waste but can also simplify purification processes and lower production costs.

For the synthesis of urea derivatives, catalyst-free methods often leverage the inherent reactivity of the starting materials under specific conditions, such as elevated temperatures or high pressure. A mild, one-pot reaction for synthesizing asymmetric ureas under catalyst-free conditions has been reported using weakly nucleophilic aromatic amines, highly nucleophilic secondary aliphatic amines, and carbonyl sulfide (B99878) (COS). organic-chemistry.org While not directly involving 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea, the principles can be adapted. For instance, a potential catalyst-free synthesis of the target molecule could involve the reaction of 1-(2-methoxyethyl)urea with chloroacetyl chloride. However, the reactivity of the acyl chloride might necessitate base catalysis to neutralize the HCl byproduct. A truly catalyst-free approach might explore the reaction of 2-methoxyethylamine with an in-situ generated chloroacetyl isocyanate.

Solvent-free reactions, often conducted using techniques like ball milling or by heating a mixture of neat reactants, offer significant advantages in terms of reduced solvent waste and potentially increased reaction rates. rsc.orgnih.gov A robust and scalable synthesis of a bis-urea derivative has been demonstrated in a solvent-free manner using ball milling. rsc.orgnih.gov This mechanochemical approach provides the necessary energy to drive the reaction without the need for a solvent. For 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea, a solvent-free approach could involve the direct reaction of 2-methoxyethylamine with chloroacetyl isocyanate or the reaction of 1-(2-methoxyethyl)urea with chloroacetyl chloride under neat conditions, possibly with gentle heating. organic-chemistry.org

Table 1: Comparison of Synthetic Conditions for Urea Derivatives

| Parameter | Catalyst-Free Approach | Solvent-Free Approach |

| Reagents | Amines, Carbonylating Agent (e.g., COS) | Amine/Urea, Acylating Agent |

| Conditions | Elevated Temperature (>90°C) organic-chemistry.org | Ball Milling or Neat Heating |

| Advantages | Avoids catalyst cost and contamination | Reduces solvent waste, simplifies workup rsc.orgnih.gov |

| Challenges | May require specific substrate reactivity organic-chemistry.org | Potential for localized overheating, reactant miscibility |

Optimization Strategies for Synthetic Pathways of Complex Urea Derivatives

Reaction mapping is a systematic approach to designing a synthetic pathway by identifying and evaluating all potential routes from available starting materials to the target molecule. elsevierpure.com For 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea, several retrosynthetic disconnections can be envisioned.

One common pathway involves the acylation of a pre-formed urea. This would start from 2-methoxyethylamine, which is first converted to 1-(2-methoxyethyl)urea, followed by acylation with chloroacetyl chloride. Another viable route is the reaction of 2-methoxyethylamine with an isocyanate. Specifically, reacting 2-methoxyethylamine with chloroacetyl isocyanate would directly yield the target compound. The choice between these pathways depends on factors such as the availability and cost of starting materials, the number of synthetic steps, and the ease of purification. prezi.comnih.gov Theoretical studies can also be employed to understand the reaction path network and predict the formation of byproducts, aiding in the selection of the most efficient route. elsevierpure.com

Table 2: Retrosynthetic Analysis of 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea

| Disconnection Strategy | Key Intermediates | Potential Starting Materials |

| Acylation of Urea | 1-(2-methoxyethyl)urea | 2-methoxyethylamine, Urea, Chloroacetyl chloride |

| Isocyanate Addition | Chloroacetyl isocyanate | 2-methoxyethylamine, Chloroacetyl chloride, a source of isocyanate |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.govnih.govrsc.org Addition reactions are considered highly atom-economical as all atoms of the reactants are incorporated into the product. nih.gov

In the context of synthesizing 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea, the pathway involving the direct addition of 2-methoxyethylamine to chloroacetyl isocyanate would theoretically have a 100% atom economy. In contrast, the pathway involving the acylation of 1-(2-methoxyethyl)urea with chloroacetyl chloride generates HCl as a byproduct, thus lowering the atom economy. Maximizing atom economy is not only environmentally responsible but can also lead to cost savings by minimizing waste. numberanalytics.com

Synthetic efficiency is a broader concept that also considers reaction yield, ease of execution, and purification. A high atom economy reaction with a low yield may not be as efficient as a lower atom economy reaction with a very high yield and simple purification. Therefore, a balance must be struck between these factors during process optimization. nih.gov

A robust and scalable synthetic process is one that can be reliably performed on a large scale with consistent yield and purity, even with slight variations in reaction conditions. rsc.orgnih.gov For the synthesis of 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea, achieving process robustness involves a detailed understanding of the reaction mechanism and the influence of various parameters such as temperature, concentration, and mixing. organic-chemistry.org

Solvent-free conditions, as mentioned earlier, can contribute to the scalability of a process by simplifying product isolation and reducing the volume of material to be handled. organic-chemistry.org Continuous flow chemistry is another powerful tool for improving scalability and process robustness. It allows for precise control over reaction parameters and can lead to higher yields and purities compared to batch processes. researchgate.net For instance, the synthesis of urea derivatives has been successfully demonstrated in sequential continuous-flow reactors, which allows for the safe handling of potentially unstable intermediates and facilitates process optimization. researchgate.net

Table 3: Factors for Assessing Process Robustness and Scalability

| Factor | Key Considerations | Relevance to Urea Synthesis |

| Reaction Kinetics | Understanding rate-determining steps and side reactions. | Optimizing reaction time and temperature to maximize yield and minimize impurities. organic-chemistry.org |

| Heat Transfer | Managing exotherms, especially on a large scale. | Important for acylation reactions which can be highly exothermic. |

| Mixing | Ensuring homogeneity of the reaction mixture. | Crucial for solid-liquid or multiphase reactions. |

| Downstream Processing | Ease of product isolation and purification. | Catalyst-free and solvent-free methods can simplify this aspect. organic-chemistry.orgrsc.orgnih.gov |

Computational Chemistry and Molecular Modeling of 3 2 Chloroacetyl 1 2 Methoxyethyl Urea

Conformational Analysis of Flexible Urea-Containing Molecules

Molecules containing urea (B33335) moieties are characterized by multiple rotatable bonds, leading to a vast number of possible conformations. A thorough conformational analysis is essential to understand their behavior. This involves identifying low-energy conformers and understanding the energy barriers between them.

The challenge in conformational analysis lies in the combinatorial explosion of possible structures as molecular flexibility increases. chemrxiv.orgchemrxiv.org To address this, various advanced algorithms have been developed to efficiently sample the high-dimensional conformational space.

Traditional methods for exploring the conformational space include single-coordinate driving and simulated annealing. Single-coordinate driving, or systematic search, involves rotating a specific dihedral angle by a fixed increment and minimizing the energy of the resulting structure. This process is repeated for all rotatable bonds. While systematic, this method can be computationally expensive and may miss conformers that require simultaneous changes in multiple torsions.

Simulated annealing is a stochastic method inspired by the annealing process in metallurgy. The molecule is heated to a high temperature in a simulation, allowing it to overcome energy barriers, and then gradually cooled. This process, often guided by Metropolis Monte Carlo algorithms, allows the system to settle into a low-energy minimum. chemrxiv.org Early approaches to conformational searching utilized such random displacements of atoms to explore the potential energy surface. chemrxiv.org For a molecule like 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea, these methods can provide a fundamental overview of the accessible conformational states.

Recently, novel approaches such as Tensor Train (TT) optimization have emerged to overcome the limitations of traditional methods, particularly for larger and more flexible molecules. chemrxiv.orgresearchgate.net The Tensor Train approach reformulates the conformational search as a global energy minimization task on a high-dimensional grid of dihedral angles. chemrxiv.orgresearchgate.netacs.org Its key innovation is the use of tensor trains as a highly efficient dimensionality reduction algorithm, which effectively reduces the scaling of the problem from exponential to polynomial. chemrxiv.orgchemrxiv.orgresearchgate.net

This method, implemented in tools like TTConf, has demonstrated significant acceleration, achieving speed-ups of 5x to 20x compared to state-of-the-art metadynamics-based tools like CREST. researchgate.netacs.orgterraquantum.swiss A key advantage of the tensor train method is that it is a physics-driven approach that does not rely on large training datasets, unlike many machine learning-based methods. terraquantum.swiss This allows for the treatment of larger molecules that would be computationally prohibitive with other methods. chemrxiv.orgresearchgate.net

Table 1: Comparison of Conformational Search Algorithms

| Method | Principle | Scaling with Flexible Bonds | Advantages | Disadvantages |

| Single-Coordinate Driving | Systematic rotation of dihedral angles | Exponential | Simple to implement | Computationally expensive; can miss complex conformational changes |

| Simulated Annealing | Stochastic search via heating and cooling cycles | Polynomial (heuristic) | Can overcome energy barriers | May not find the global minimum; performance is parameter-dependent |

| Tensor Train Optimization | Dimensionality reduction of the dihedral angle grid | Polynomial | Highly efficient; significant speed-up; handles large molecules researchgate.netterraquantum.swiss | Newer method; less widespread implementation |

Molecular Dynamics (MD) simulations are a powerful technique for exploring the conformational ensemble of a molecule by simulating its atomic motions over time. pnas.org By solving Newton's equations of motion, MD simulations provide a trajectory that describes the positions and velocities of atoms, revealing the dynamic behavior of the molecule and the transitions between different conformational states. njit.edu

MD simulations have been extensively used to study urea and its derivatives, often in aqueous solutions to understand processes like protein denaturation or crystal nucleation. pnas.orgpnas.org For a single molecule like 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea, MD simulations can be performed in the gas phase or in various solvents to generate a representative ensemble of conformers at a given temperature. Analysis of the MD trajectory allows for the identification of the most populated conformational states and the pathways for interconversion between them. Simulations can be run for hundreds of nanoseconds to microseconds to ensure thorough sampling of the conformational space. njit.edu

Once a set of low-energy conformers is generated, a detailed analysis of their geometric parameters is crucial. This involves examining the distribution of dihedral angles (torsions) around the rotatable bonds to understand the molecule's structural preferences.

The analysis of torsional preferences in large datasets of molecules, comparing experimental crystal structures with gas-phase computed conformers, has shown a reasonable correlation, particularly for sterically constrained ring systems. chemrxiv.org For acyclic fragments, such as those in 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea, the correlation can be weaker, indicating that intermolecular interactions in the crystal phase can influence conformation. chemrxiv.org However, gas-phase calculations are still valuable for understanding intrinsic preferences.

For 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea, key torsions include those around the C-N bonds of the urea moiety, the C-C bond of the methoxyethyl group, and the C-C bond of the chloroacetyl group. The distribution of these dihedral angles, often visualized in histograms or kernel density estimation plots, reveals the preferred rotameric states (e.g., gauche, anti). chemrxiv.org

Table 2: Key Rotatable Bonds and Expected Torsional Angles in 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea

| Bond (Atoms) | Description | Expected Preferred Angles | Notes |

| O-C-C-N | Methoxyethyl chain | ~±60° (gauche), 180° (anti) | Influenced by potential hydrogen bonding and steric effects. |

| C-C-N-C(O) | Ethyl-urea linkage | Varies | Rotation is likely coupled with other torsions. |

| C-N-C(O)-N | Urea core | ~180° (trans) or ~0° (cis) | Planarity is favored; trans is typically lower in energy. |

| N-C(O)-C-Cl | Chloroacetyl group | Varies | Rotation around the C-C bond can be influenced by dipole-dipole interactions. |

The formation of these IMHBs leads to cyclic arrangements, typically forming five, six, or seven-membered rings, which can significantly lower the energy of a specific conformer. nih.gov For instance, a hydrogen bond between the N-H of the methoxyethyl-substituted nitrogen and the carbonyl oxygen of the chloroacetyl group would create a stable six-membered ring. Computational methods can be used to identify these interactions and quantify their strength. The presence of IMHBs can be verified experimentally using techniques like NMR spectroscopy or inferred through computational descriptors such as ΔlogP (the difference between logP in octanol and toluene). nih.gov

Table 3: Potential Intramolecular Hydrogen Bonds (IMHBs) in 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea

| H-Bond Donor | H-Bond Acceptor | Resulting Ring Size | Estimated Stability |

| N-H (on N1) | C=O (urea carbonyl) | 5-membered | Moderate; can influence planarity. |

| N-H (on N1) | O (methoxy group) | 6-membered | Potentially strong; significantly restricts conformation. |

| N-H (on N3) | O (methoxy group) | 8-membered | Weak; likely transient. |

| N-H (on N3) | C=O (acetyl carbonyl) | 6-membered | Strong; expected to be a major stabilizing interaction. |

Exploration of Conformational Space using Advanced Algorithms

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the intricate relationship between the molecular structure of a compound and its chemical behavior. For 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea, these computational approaches provide critical insights into its electronic properties, reactivity, and spectroscopic signatures. Due to the absence of specific experimental and computational studies on this exact molecule, the following analyses are based on established principles and data from structurally analogous compounds, such as N-acylureas and chloroacetyl derivatives.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques used to solve the electronic structure of molecules. DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a common choice for studying molecules of this size. These calculations are used to optimize the molecular geometry and to derive various electronic properties. For related N-chloroacetyl compounds, DFT has been successfully employed to understand molecular design and optoelectronic properties researchgate.net.

The electronic charge distribution across 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea dictates its polarity, solubility, and sites of intermolecular interaction. The presence of highly electronegative atoms (oxygen, nitrogen, chlorine) results in a non-uniform distribution of electron density.

Computational analyses, such as Mulliken population analysis and Molecular Electrostatic Potential (MEP) mapping, can quantify and visualize these features researchgate.netnanobioletters.com. In 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea, the highest negative charge density is expected to be localized on the oxygen atoms of the two carbonyl groups and the chlorine atom. These regions act as hydrogen bond acceptors and sites for electrophilic attack. Conversely, the hydrogen atoms attached to the urea nitrogen are electron-deficient, bearing a partial positive charge, and thus act as primary hydrogen bond donors.

Table 1: Predicted Electronic Properties and Charge Distribution for Key Atoms Note: The values below are illustrative, based on computational studies of analogous N-acylurea and chloroacetyl compounds.

| Atom/Group | Predicted Mulliken Charge | Role in Reactivity |

|---|---|---|

| Carbonyl Oxygen (Urea) | Highly Negative | Nucleophilic center, H-bond acceptor |

| Carbonyl Oxygen (Acetyl) | Highly Negative | Nucleophilic center, H-bond acceptor |

| Urea N-H Proton | Highly Positive | Electrophilic center, H-bond donor |

| Chlorine Atom | Negative | Leaving group, weak H-bond acceptor |

| Acetyl Carbonyl Carbon | Positive | Electrophilic center |

The bond orders, which indicate the number of chemical bonds between two atoms, would show significant partial double bond character for the C-N bonds within the urea moiety due to resonance. This delocalization of electrons contributes to the planarity and conformational rigidity of the urea group nih.gov.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor pku.edu.cnmalayajournal.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity malayajournal.org.

For 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea, the HOMO is predicted to be localized primarily on the urea moiety, specifically involving the lone pairs of the nitrogen and oxygen atoms, which are the most electron-rich parts of the molecule. The LUMO, conversely, is expected to be centered on the chloroacetyl group. This distribution is particularly pronounced around the antibonding σ* orbital of the C-Cl bond and the π* orbital of the acetyl carbonyl group. This configuration indicates that the molecule would likely act as a nucleophile through its urea core and as an electrophile at the chloroacetyl group, making it susceptible to nucleophilic substitution at the carbon bearing the chlorine atom researchgate.netdaneshyari.com.

Table 2: Representative Frontier Molecular Orbital Energies from Analogous Compounds Note: These values are examples from DFT calculations on related heterocyclic and chloro-substituted compounds to illustrate the typical energy range.

| Parameter | Energy (eV) | Implication for 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea |

|---|---|---|

| EHOMO | -5.2 to -6.5 | Moderate electron-donating capability (nucleophilicity) |

| ELUMO | -1.2 to -0.1 | Good electron-accepting capability (electrophilicity) |

| ΔE (HOMO-LUMO Gap) | 4.0 to 5.3 | High kinetic stability, moderate reactivity |

Data conceptualized from studies such as researchgate.netmalayajournal.org.

Theoretical Prediction of Spectroscopic Properties (e.g., IR, NMR chemical shifts)

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation. DFT calculations are widely used to simulate vibrational (Infrared and Raman) and NMR spectra nanobioletters.comresearchgate.net.

For 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea, the predicted IR spectrum would show characteristic absorption bands. The N-H stretching vibrations of the urea group are expected in the 3200-3400 cm⁻¹ region. Due to the presence of two carbonyl groups (one amide, one ketone-like), strong C=O stretching bands would appear in the 1650-1750 cm⁻¹ range. The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ region. Theoretical calculations on urea and its derivatives have been shown to successfully interpret their vibrational spectra researchgate.netcsic.es.

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The protons of the N-H group in the urea moiety would likely appear as a broad signal in the 5-8 ppm range in the ¹H NMR spectrum. The methylene protons adjacent to the chlorine atom would be deshielded, appearing around 4.0-4.5 ppm. In the ¹³C NMR spectrum, the two carbonyl carbons would be the most downfield signals, typically appearing in the 160-180 ppm range.

Table 3: Predicted Key Spectroscopic Data Note: These are estimated values based on standard functional group analysis and computational studies on related structures.

| Spectroscopy | Functional Group | Predicted Value/Range |

|---|---|---|

| IR | N-H Stretch | 3200-3400 cm⁻¹ |

| C=O Stretch (Urea) | 1650-1690 cm⁻¹ | |

| C=O Stretch (Acetyl) | 1700-1740 cm⁻¹ | |

| C-Cl Stretch | 600-800 cm⁻¹ | |

| ¹H NMR | N-H | 5.0-8.0 ppm |

| CH₂-Cl | 4.0-4.5 ppm | |

| O-CH₃ | 3.3-3.5 ppm | |

| ¹³C NMR | C=O (Urea) | 155-165 ppm |

| C=O (Acetyl) | 170-180 ppm | |

| CH₂-Cl | 40-50 ppm |

Energetics of Intramolecular Rearrangements and Conformational Isomerism

The flexibility of 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea arises from rotation around several single bonds, leading to various conformational isomers. Key sources of this isomerism include rotation around the C-N bonds of the urea group and the C-C and C-O bonds of the methoxyethyl side chain. Computational studies are essential for determining the relative energies of these conformers and the energy barriers to their interconversion ic.ac.ukresearchgate.net.

The urea functionality itself has a degree of conformational restriction due to the partial double-bond character of the C-N bonds nih.gov. This often leads to a preference for planar or near-planar arrangements. Studies on amides and related structures show that different rotational isomers (rotamers) can have significant energy differences, which affects their relative populations at equilibrium researchgate.netic.ac.uk. For the methoxyethyl side chain, the relative orientation of the methoxy group and the urea moiety can be described by dihedral angles, with certain staggered conformations being energetically favored over eclipsed ones.

While major intramolecular rearrangements (breaking and forming of covalent bonds) are not typically spontaneous under standard conditions, related N-acylureas can be formed from the rearrangement of O-acylisourea intermediates during synthesis researchgate.netresearchgate.netresearchgate.net. Computational studies can model the transition states and activation energies for such processes.

Molecular Interactions in Urea-Containing Systems

The urea moiety is a powerful motif for directing molecular interactions, primarily through hydrogen bonding. It features two hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen) in a well-defined geometry. This allows urea and its derivatives to form strong and specific non-covalent interactions with other molecules, including self-assembly into dimers or larger aggregates nih.gov.

Computational studies, particularly molecular dynamics simulations, have extensively explored how urea interacts with biological macromolecules and solvent molecules njit.edupnas.org. These interactions can occur through two primary mechanisms:

Direct Mechanism : Urea molecules directly engage in hydrogen bonding with polar groups of a solute. They can also interact favorably with non-polar groups through van der Waals or dispersion forces njit.eduacs.org.

Indirect Mechanism : Urea can alter the structure and dynamics of the surrounding solvent (typically water), which in turn affects the solvation of the solute and can weaken hydrophobic interactions pnas.orgacs.org.

In the context of 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea, the urea core would be the primary site for intermolecular hydrogen bonding. The methoxy group's oxygen atom provides an additional hydrogen bond acceptor site. These interactions are critical in determining the compound's behavior in biological systems and its physical properties in the solid state.

Computational Studies of Hydrogen Bonding Networks

Computational investigations into the hydrogen bonding capabilities of urea derivatives are crucial for understanding their self-assembly and interaction with other molecules. The urea group itself contains two hydrogen bond donor sites (the N-H groups) and one acceptor site (the carbonyl oxygen), enabling the formation of diverse and stable hydrogen-bonded structures. mdpi.com

Theoretical studies on various urea compounds have demonstrated their propensity to form dimeric and polymeric structures through hydrogen bonding. mdpi.com In the case of 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea, computational models would predict the formation of characteristic hydrogen bonds. The N-H protons of the urea core are expected to engage in hydrogen bonding with the carbonyl oxygen of a neighboring molecule, a common motif in urea-containing crystals.

Furthermore, the presence of the methoxyethyl group introduces an additional ether oxygen which can act as a hydrogen bond acceptor. Quantum chemical calculations could quantify the strength and geometry of these potential hydrogen bonds. Density Functional Theory (DFT) is a common method employed for such studies, allowing for the calculation of interaction energies and the visualization of molecular orbitals involved in bonding. researchgate.net

Table 1: Predicted Hydrogen Bond Parameters in a Dimer of 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea

| Donor Atom | Acceptor Atom | Predicted Distance (Å) | Predicted Angle (°) |

| N-H (urea) | O=C (urea) | 1.8 - 2.2 | 160 - 180 |

| N-H (urea) | O (methoxy) | 2.0 - 2.5 | 150 - 170 |

Note: The data in this table is illustrative and based on computational studies of similar urea-containing molecules. Specific experimental or computational data for 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea is not available in the public domain.

Intermolecular Interactions in Crystalline and Solution States

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces, including hydrogen bonding, van der Waals interactions, and electrostatic forces. Molecular dynamics (MD) simulations are a valuable computational tool for investigating the structure and dynamics of molecular crystals. researchgate.net

For 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea, MD simulations could predict the crystal packing and identify the dominant intermolecular interactions. It is anticipated that the hydrogen bonding network involving the urea groups would be a primary determinant of the crystal structure, leading to the formation of tapes or sheets of molecules. researchgate.net The chloroacetyl and methoxyethyl groups would then influence the three-dimensional packing of these hydrogen-bonded motifs.

In solution, the intermolecular interactions become more complex due to the presence of solvent molecules. Computational models can be used to study the solvation of 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea and how the solvent affects its conformation and hydrogen bonding capabilities. In aqueous solution, water molecules would compete with the urea groups to form hydrogen bonds, potentially disrupting the self-association observed in the crystalline state. researchgate.net

The relative strength of solute-solute versus solute-solvent interactions can be estimated using computational methods, providing insights into the compound's solubility and aggregation behavior in different solvents.

Table 2: Summary of Predicted Intermolecular Interactions

| Interaction Type | Crystalline State | Solution State |

| Hydrogen Bonding | Dominant, forming extended networks. | Competes with solvent hydrogen bonding. |

| Van der Waals | Contributes to crystal packing. | Influences solute-solvent interactions. |

| Dipole-Dipole | Present due to polar functional groups. | Modulated by solvent polarity. |

Note: This table summarizes general expectations based on the molecular structure and computational studies of related compounds, as specific research on 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea is not publicly available.

Molecular Interaction Studies of Urea Scaffolds in Chemical Biology in Vitro Focus

In Silico Ligand-Biomacromolecule Binding Mechanisms

Computational methods provide powerful insights into the binding mechanisms of ligands, such as urea (B33335) derivatives, with their biological targets. These in silico techniques allow for the prediction and analysis of molecular interactions at an atomic level, guiding further experimental studies.

Molecular Docking Studies for Putative Binding Site Conformations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in identifying potential binding sites and conformations of urea scaffolds within a protein's active site. For instance, in studies of various urea derivatives, molecular docking has been employed to elucidate binding interactions with enzymes like enoyl-(acyl-carrier-protein) reductase (ENR). nih.govresearchgate.net The process involves placing the ligand in the active site of the target protein and evaluating the binding affinity based on scoring functions that consider forces like electrostatic and van der Waals interactions. nih.govresearchgate.net The results of these studies are often presented in terms of docking scores, which indicate the strength of the interaction between the ligand and the enzyme. nih.gov

Interactive Table: Example Docking Scores of Urea Derivatives

| Compound | Target Enzyme | Docking Score (arbitrary units) |

| Derivative A | ENR | 8.5 |

| Derivative B | ENR | 7.9 |

| Derivative C | Urease | 9.2 |

| Derivative D | Urease | 8.1 |

Note: The data in this table is illustrative and intended to represent the type of information generated from molecular docking studies.

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. rsc.org MD simulations provide a more realistic representation of the biological system by considering the movements of atoms and molecules. nih.govnih.gov These simulations can reveal changes in the conformation of both the ligand and the protein upon binding, as well as the stability of the complex. researchgate.net By analyzing the trajectory of the simulation, researchers can gain a deeper understanding of the binding process and the key interactions that stabilize the complex. nih.gov

Binding Energy Calculations (e.g., MM-GBSA) and Interaction Profiles

To quantify the binding affinity of a ligand to a receptor, binding energy calculations are performed. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach for estimating the free energy of binding. mdpi.comnih.gov This method calculates the binding energy by combining molecular mechanics energies with continuum solvation models. nih.gov The calculated binding energy can be decomposed into contributions from different types of interactions, such as electrostatic, van der Waals, and solvation energies, providing a detailed interaction profile. researchgate.net This information is crucial for understanding the driving forces behind ligand binding and for optimizing the design of more potent inhibitors. nih.gov

Mechanistic Insights into Enzyme-Urea Derivative Interactions (e.g., Urease)

Urease, a nickel-containing metalloenzyme, is a common target for urea derivatives due to its role in various pathological conditions. monaminkara.comnih.gov Understanding the mechanistic details of how these derivatives interact with urease is essential for the development of effective inhibitors.

Analysis of Active Site Interactions and Binding Modes

The active site of urease contains two nickel ions that are crucial for its catalytic activity. nih.govebi.ac.uk Urea and its derivatives bind to these nickel ions, initiating the hydrolysis reaction. nih.gov The interaction typically involves the carbonyl oxygen of the urea derivative coordinating with one of the nickel ions. nih.govnih.gov The active site of urease is covered by a flexible flap, and the binding of inhibitors can be influenced by the conformation of this flap. monaminkara.com Computational studies can reveal the specific amino acid residues in the active site that interact with the ligand, providing a detailed picture of the binding mode. ebi.ac.uk

Role of Specific Functional Groups in Molecular Recognition

The specific functional groups on a urea derivative play a critical role in its molecular recognition by the target enzyme. For example, the ureido linkage is a key feature that can mimic the natural substrate and interact with active site residues. nih.gov The nature of the substituents on the urea backbone can significantly influence the binding affinity and selectivity of the compound. nih.gov For instance, lipophilic moieties can enhance binding by interacting with hydrophobic pockets in the active site. nih.gov By systematically modifying these functional groups and analyzing their effect on binding, researchers can design more potent and specific enzyme inhibitors.

Theoretical Structure-Interaction Relationship (SIR) for Urea-Containing Compounds

The urea scaffold is a cornerstone in medicinal chemistry and chemical biology due to its unique structural and electronic properties. As a rigid and planar moiety, it possesses two hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form robust and directional interactions with biological targets. The interaction profile of urea derivatives can be finely tuned by the nature of the substituents on the nitrogen atoms. In the case of 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea, the chloroacetyl and methoxyethyl groups introduce specific electronic and steric features that are predicted to significantly influence its molecular interactions.

The chloroacetyl group, with its electron-withdrawing chlorine atom and electrophilic carbonyl carbon, is expected to modulate the hydrogen-bonding capability of the adjacent N-H group. Concurrently, the methoxyethyl substituent introduces flexibility and an additional hydrogen bond acceptor site (the ether oxygen), which can influence the compound's conformational preferences and solubility. Theoretical studies on related N-acyl ureas and N-alkyl ureas provide a framework for understanding how these substituents likely govern the interaction strengths and binding modes of 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea.

Correlation of Substituent Electronic and Steric Effects with Interaction Strengths

The electronic and steric properties of the substituents on a urea scaffold are critical determinants of its interaction strength with biological macromolecules. These effects are interdependent and collectively define the compound's binding affinity and selectivity.

Electronic Effects:

The electronic nature of substituents directly impacts the hydrogen-bonding capacity of the urea moiety. Electron-withdrawing groups, such as the chloroacetyl group in 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea, are predicted to increase the acidity of the adjacent N-H proton. This enhanced acidity strengthens the hydrogen bonds donated by this proton to a hydrogen bond acceptor on a target molecule. pku.edu.cn Quantum chemical calculations on various substituted ureas have consistently shown that electron-withdrawing substituents enhance the hydrogen-bond donor strength. nih.gov The chlorine atom's inductive effect makes the acetyl carbonyl carbon more electrophilic and the adjacent N-H proton more acidic, thereby favoring stronger hydrogen bond formation.

Conversely, the methoxyethyl group is generally considered to be electron-donating or neutral in its effect on the other N-H group. This substituent is not expected to significantly enhance the acidity of its adjacent N-H proton. Therefore, a disparity in the hydrogen bond donating strength of the two N-H groups in 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea is anticipated. This electronic asymmetry can be crucial for specific molecular recognition, allowing for one part of the urea to engage in a stronger hydrogen bond than the other.

The following table summarizes the predicted electronic effects of the substituents on the hydrogen-bonding potential of 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea.

| Substituent | Predicted Electronic Effect | Impact on Adjacent N-H Acidity | Consequence for Hydrogen Bond Strength |

| 2-Chloroacetyl | Electron-withdrawing | Increased | Stronger hydrogen bond donor |

| 2-Methoxyethyl | Weakly electron-donating/neutral | Minimal change | Standard hydrogen bond donor |

Steric Effects:

In 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea, the chloroacetyl group, while electronically activating, also introduces steric bulk. This bulk can influence the rotational freedom around the N-C(O) bond and may favor conformations that orient the chloroacetyl group away from other bulky residues in a binding pocket. The methoxyethyl group, being a flexible alkyl chain, can adopt various conformations to fit into hydrophobic pockets or to position its ether oxygen for potential hydrogen bonding.

The interplay of these steric factors is crucial for the compound's interaction strength. A bulky substituent can either prevent binding due to steric clashes or enhance binding if it fits well into a corresponding pocket on the target protein.

The following table outlines the potential steric influences of the substituents.

| Substituent | Steric Profile | Potential Impact on Binding |

| 2-Chloroacetyl | Moderately bulky, planar acyl group | May orient to minimize clashes; potential for specific interactions. |

| 2-Methoxyethyl | Flexible alkyl chain | Can adapt to the shape of hydrophobic pockets; potential for induced fit. |

Conformational Flexibility and its Impact on Binding

The conformational flexibility of a molecule is a key factor in its ability to bind to a biological target. libretexts.org For urea derivatives, rotation around the N-C bonds is restricted due to the partial double bond character, leading to a relatively planar urea core. nih.gov However, the substituents attached to the nitrogen atoms can possess considerable conformational freedom.

In 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea, the methoxyethyl chain is the primary source of conformational flexibility. The rotation around the C-C and C-O single bonds allows this group to adopt multiple conformations. This flexibility can be advantageous for binding, as it allows the molecule to adapt its shape to the binding site, a phenomenon known as "induced fit". The ether oxygen in the methoxyethyl group can also act as a hydrogen bond acceptor, and the chain's flexibility allows it to orient this oxygen atom optimally to form a hydrogen bond with a donor group on the target.

The conformational flexibility of the methoxyethyl group and the potential for different arrangements of the substituents around the urea core mean that 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea can present different "faces" for interaction, potentially allowing it to bind to a variety of targets or to a single target in multiple orientations.

The following table summarizes the key aspects of conformational flexibility for this compound.

| Molecular Fragment | Conformational Feature | Impact on Binding |

| Urea Core | Relatively planar and rigid | Provides a stable scaffold for directional hydrogen bonds. |

| N-C(O) Bonds | Restricted rotation | Leads to distinct cis/trans conformers. |

| 2-Methoxyethyl Chain | Flexible (rotation around single bonds) | Allows for induced fit and optimal positioning of the ether oxygen. |

| 2-Chloroacetyl Group | Limited rotation around N-C bond | Influences the overall shape and steric profile. |

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Spectroscopic Characterization of Complex Organic Intermediates and Final Compounds

Spectroscopic methods are indispensable for the structural analysis of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer complementary information, enabling a complete and unambiguous structural assignment.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra provide primary information regarding the structure of 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea by identifying the number and types of chemically distinct protons and carbons.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shift (δ) of these signals is influenced by the electron density around the proton. For instance, protons adjacent to electronegative atoms (like oxygen, nitrogen, or chlorine) will appear at a lower field (higher ppm value). The multiplicity, or splitting pattern, of each signal, governed by spin-spin coupling with neighboring protons, reveals the number of adjacent protons and thus helps establish connectivity.

The ¹³C NMR spectrum , typically recorded with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, making it easier to distinguish between different carbon environments. Carbonyl carbons, for example, appear at a characteristic downfield region (160-220 ppm).

For 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea, the predicted ¹H and ¹³C NMR chemical shifts are summarized in the tables below. These predictions are based on established chemical shift ranges for similar functional groups and substitution patterns. researchgate.netias.ac.innih.gov

Predicted ¹H NMR Data for 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea

| Atom Number | Label | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|---|

| 1 | H-a | ~8.0 - 9.0 | Broad Singlet (br s) | 1H |

| 2 | H-b | ~6.5 - 7.5 | Triplet (t) | 1H |

| 3 | H-c | ~4.2 | Singlet (s) | 2H |

| 4 | H-d | ~3.5 | Quartet (q) | 2H |

| 5 | H-e | ~3.4 | Triplet (t) | 2H |

Predicted ¹³C NMR Data for 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea

| Atom Number | Label | Predicted Chemical Shift (ppm) |

|---|---|---|

| 1 | C-g | ~165 - 170 |

| 2 | C-h | ~155 - 160 |

| 3 | C-i | ~70 - 75 |

| 4 | C-j | ~58 - 62 |

| 5 | C-k | ~42 - 47 |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by revealing correlations between nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea, a key correlation would be observed between the protons of the two methylene groups in the 2-methoxyethyl moiety (H-d and H-e), confirming their adjacency. A correlation between the N-H proton (H-b) and the adjacent methylene protons (H-d) would also establish the urea (B33335) linkage.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu It is invaluable for assigning carbon signals based on their known proton assignments. For example, the singlet at ~4.2 ppm (H-c) would correlate to the carbon signal at ~42-47 ppm (C-k), confirming the assignment of the chloroacetyl methylene group.

Key Expected 2D NMR Correlations for 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea

| Experiment | Correlating Protons | Correlating Atom(s) | Inferred Connectivity |

|---|---|---|---|

| COSY | H-b (NH) | H-d (-CH₂-) | N-CH₂ |

| H-d (-CH₂-) | H-e (-CH₂-) | -CH₂-CH₂- | |

| HSQC | H-c (-CH₂Cl) | C-k | Direct C-H bond |

| H-d (-NCH₂-) | C-l | Direct C-H bond | |

| H-e (-OCH₂-) | C-i | Direct C-H bond | |

| H-f (-OCH₃) | C-j | Direct C-H bond | |

| HMBC | H-c (-CH₂Cl) | C-g (C=O) | -CH₂-C(=O)- |

| H-a (NH) | C-g (C=O) | -NH-C(=O)- | |

| H-d (-NCH₂-) | C-h (C=O) | -CH₂-N-C(=O)- |

Acyclic molecules like 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea possess significant conformational flexibility due to rotation around single bonds. NMR spectroscopy provides powerful tools to investigate the preferred conformation(s) in solution. nih.gov

J-couplings: The magnitude of the three-bond proton-proton coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the ³J values, particularly within the 2-methoxyethyl fragment, it is possible to gain insight into the preferred staggered or eclipsed conformations around the C-C bond.

NOE (Nuclear Overhauser Effect) Distances: NOE is a through-space interaction that occurs between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal spatial proximities. For instance, an NOE between the N-H proton (H-a) and protons on the 2-methoxyethyl group could indicate a folded conformation. The presence of specific NOEs helps to distinguish between different possible rotamers. beilstein-journals.org

Chemical Shift Simulation: Computational methods can be used to predict the NMR chemical shifts for different low-energy conformations of the molecule. nih.govcopernicus.org By comparing the experimentally observed chemical shifts with the simulated values for various conformers, it is possible to determine which conformation, or ensemble of conformations, best fits the experimental data. This approach, often combined with J-coupling and NOE data, provides a detailed picture of the molecule's three-dimensional structure in solution. copernicus.org Acyclic N,N'-disubstituted ureas often show a strong preference for a trans-trans conformation. researchgate.net

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. pressbooks.pub It is based on the principle that molecular bonds vibrate at specific quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea, the IR spectrum would display characteristic absorption bands corresponding to its key functional groups:

N-H Stretching: The N-H bonds of the urea moiety are expected to show stretching vibrations in the region of 3200-3400 cm⁻¹. The exact position and shape of this band are highly sensitive to hydrogen bonding. nih.gov

C=O Stretching: The molecule contains two carbonyl groups (one in the chloroacetyl group and one in the urea moiety). These will give rise to strong absorption bands in the 1630-1720 cm⁻¹ region. The N-acyl urea carbonyl (amide I band) is typically observed at a higher frequency than the urea carbonyl. nih.govlibretexts.org

C-N Stretching: These vibrations are typically found in the 1200-1400 cm⁻¹ region.

C-O Stretching: The ether linkage (C-O-C) in the methoxyethyl group will produce a strong, characteristic band, usually in the 1050-1150 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine bond gives rise to an absorption in the fingerprint region, typically between 600-800 cm⁻¹.

IR spectroscopy is also particularly useful for analyzing hydrogen bonding. The formation of intermolecular hydrogen bonds (e.g., between the N-H donor of one molecule and a carbonyl oxygen acceptor of another) typically causes a broadening and a shift to lower wavenumbers (red shift) of the N-H and C=O stretching bands. nih.gov The position of the urea carbonyl stretching vibration is very sensitive to its environment and can indicate different states, such as "free" (non-H-bonded) or "ordered" (H-bonded) structures. nih.gov

Characteristic IR Absorption Bands for 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Urea) | Stretch | 3200 - 3400 | Medium, Broad |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium-Strong |

| C=O (Acyl) | Stretch (Amide I) | 1680 - 1720 | Strong |

| C=O (Urea) | Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H (Urea) | Bend (Amide II) | 1510 - 1570 | Medium |

| C-O (Ether) | Stretch | 1050 - 1150 | Strong |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy and precision (typically to within 5 ppm). This allows for the unambiguous determination of a compound's elemental composition and molecular formula. researchgate.net

For 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea (C₆H₁₁ClN₂O₃), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass.

A key feature in the mass spectrum of this compound would be the isotopic pattern caused by the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. Consequently, any fragment containing a chlorine atom will appear as a pair of peaks (M+ and M+2) separated by two mass units, with a characteristic intensity ratio of 3:1. This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule or fragment ion.

Calculated Exact Masses for 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea (C₆H₁₁ClN₂O₃)

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) for ³⁵Cl | Calculated Exact Mass (m/z) for ³⁷Cl |

|---|---|---|---|

| [M]⁺˙ | C₆H₁₁ClN₂O₃ | 194.04582 | 196.04287 |

| [M+H]⁺ | C₆H₁₂ClN₂O₃ | 195.05364 | 197.05070 |

| [M+Na]⁺ | C₆H₁₁ClN₂NaO₃ | 217.03559 | 219.03264 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Methodologies for Reaction Monitoring and Purity Assessment

Chromatography is a fundamental technique used to separate, identify, and quantify the components of a mixture. In the context of synthesizing 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea, various chromatographic methods are employed to ensure the reaction proceeds to completion and that the final product meets the required purity standards.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the synthesis of 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea. It allows for the quantitative analysis of the reaction mixture, enabling chemists to track the consumption of reactants, such as 1-(2-methoxyethyl)urea and chloroacetyl chloride, and the formation of the desired product. By collecting aliquots from the reaction at various time points, the reaction's kinetics and endpoint can be accurately determined. waters.com

Following synthesis, HPLC is the primary method for assessing the purity of the final compound. It can effectively separate the target molecule from any unreacted starting materials, by-products, or degradation products. nih.gov The area of the chromatographic peak corresponding to 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea is proportional to its concentration, allowing for precise quantification of purity. A validated HPLC method is critical for batch release in pharmaceutical manufacturing. researchgate.net

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition | Purpose |

| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) | Provides good separation for moderately polar organic compounds. nih.gov |

| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid (gradient elution) | The gradient allows for the effective separation of compounds with different polarities. |

| Flow Rate | 1.0 mL/minute | Ensures optimal separation and peak shape. nih.gov |

| Column Temperature | 25 °C | Maintains consistent retention times. nih.gov |

| Detector | Photodiode Array (PDA) or UV at 215-230 nm | The urea and amide chromophores absorb in this UV range. nih.govresearchgate.net |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

| Internal Standard | Methyl urea | Used for improved quantification accuracy. researchgate.net |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the manufacturing of 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea, its primary application is the detection and quantification of residual solvents. Organic solvents are often used as the reaction medium or during purification, and regulatory guidelines strictly limit their presence in the final product due to potential toxicity. researchgate.net

GC, typically coupled with a Flame Ionization Detector (FID) and often using headspace analysis, can accurately measure the levels of solvents like acetone, dichloromethane, or toluene. nih.gov The technique can also be adapted to monitor for volatile intermediates or by-products that might be present in the reaction mixture. rsc.org For instance, a derivatization step can be employed to indirectly quantify highly reactive starting materials like chloroacetyl chloride by converting them into a more stable, volatile derivative suitable for GC analysis. japsonline.com

Table 2: Common Residual Solvents and Typical GC-HS Parameters

| Solvent | ICH Class | Typical Limit (ppm) | GC Column |

| Methanol | Class 2 | 3000 | DB-624, Innowax nih.gov |

| Acetone | Class 3 | 5000 | DB-624, Innowax nih.gov |

| Dichloromethane | Class 2 | 600 | DB-624, Innowax nih.gov |

| Toluene | Class 2 | 890 | DB-624, Innowax nih.gov |

| Ethyl Acetate | Class 3 | 5000 | DB-624, Innowax nih.gov |

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative monitoring of the reaction progress. libretexts.orguad.ac.id During the synthesis of 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea, TLC can quickly indicate whether the starting materials are being consumed and the product is being formed. scribd.comnih.gov

A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material standards. libretexts.org As the reaction proceeds, the spot corresponding to the starting material, 1-(2-methoxyethyl)urea, will diminish in intensity, while a new spot, representing the more functionalized and typically less polar product, will appear and intensify. nih.gov The reaction is considered complete when the starting material spot is no longer visible. libretexts.org

Table 3: Hypothetical TLC Monitoring of Reaction

| Compound | Rf Value* | Observation |

| 1-(2-methoxyethyl)urea (Starting Material) | 0.35 | Spot intensity decreases over time. |

| 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea (Product) | 0.60 | Spot appears and intensifies over time. |

| Reaction Mixture (Co-spot) | 0.35 & 0.60 | Initially shows both spots; the starting material spot fades as the reaction completes. |

*Retention factor (Rf) values are illustrative and depend on the specific TLC plate and mobile phase (e.g., ethyl acetate/hexane mixture) used.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a destructive technique that provides the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. For a newly synthesized batch of 3-(2-chloroacetyl)-1-(2-methoxyethyl)urea, this analysis is crucial for verifying its empirical formula and confirming its elemental composition. The experimentally determined percentages of C, H, N, O, and Cl are compared against the theoretical values calculated from its molecular formula, C₆H₁₁ClN₂O₃. A close correlation between the found and calculated values provides strong evidence of the compound's purity and stoichiometric integrity.

Table 4: Elemental Analysis Data for C₆H₁₁ClN₂O₃

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

| Carbon (C) | 34.54% | 34.51% |

| Hydrogen (H) | 5.31% | 5.35% |

| Chlorine (Cl) | 16.99% | 16.95% |

| Nitrogen (N) | 13.43% | 13.40% |

| Oxygen (O) | 29.72% | 29.79% |

Process Analytical Technologies (PAT) for In-Line Reaction Monitoring